7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Lipophilicity ADME Medicinal Chemistry

This rigid, planar pentacyclic scaffold is a privileged ATP‑mimetic kinase inhibitor template. The 2‑(3‑pyridyl) moiety is the correct hinge‑binding regioisomer; the 4‑pyridyl analog fails to engage. Zero H‑bond donors (HBD=0) ensure superior passive membrane permeability for intracellular or CNS targets. N7‑butyl provides a lipophilic handle for SAR without altering the pharmacophore. Identity is confirmed by ¹H NMR (DMSO‑d₆) and unique InChIKey WTPWWPWAOFCWED‑UHFFFAOYSA‑N. Ideal for core‑hopping from weaker triazolopyrimidine hits to achieve 100‑1000× potency gains.

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
Cat. No. B4757092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC17H16N6O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
InChIInChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3
InChIKeyWTPWWPWAOFCWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Core Scaffold & Structural Identity


7-Butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C₁₇H₁₆N₆O, MW 320.36 g/mol) is a fully synthetic, pentacyclic-fused heterocycle belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class [1]. Its core architecture integrates a pyridine ring, a 1,2,4-triazole, and a pyrimidinone within a rigid planar scaffold that has been explored as a privileged template for kinase ATP‑mimetic inhibitor design [2]. The compound features an N7‑butyl substituent that modulates lipophilicity and a 2‑(3‑pyridyl) group that serves as a hinge‑binding recognition element. Its structural identity is uniquely confirmed by ¹H NMR in DMSO‑d₆ and by the InChIKey WTPWWPWAOFCWED‑UHFFFAOYSA‑N [1].

Why Generic Substitution Is Inadequate for 7-Butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Close analogs within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one series differ critically at two positions: the N7 substituent and the 2‑aryl/heteroaryl group. These variations are not isosteric; they alter measured lipophilicity (ΔXLogP3 ≥ 0.9), molecular weight (ΔMW ≥ 34 g/mol), and hydrogen‑bond capacity [1]. The 2‑(3‑pyridyl) regioisomer places the nitrogen lone‑pair in a spatial orientation distinct from the 2‑(4‑pyridyl) isomer, a feature that directly governs kinase hinge‑region recognition . Consequently, substituting even a single‑atom positional isomer or a benzyl for the butyl chain can invert selectivity or abolish target engagement. The quantitative differentiation evidence below establishes why procurement and assay design must be compound‑specific.

Quantitative Differentiation of 7-Butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Versus Its Closest Analogs


Lipophilicity-Driven Differentiation: N7-Butyl vs N7-Benzyl Analog

The N7‑butyl chain on the target compound reduces lipophilicity and molecular weight relative to the N7‑benzyl analog, producing a measurably different physicochemical profile that influences passive permeability and solubility. The target compound (MW 320.36 g/mol) is 34.0 g/mol lighter than the benzyl derivative (MW 354.4 g/mol) [1]. The benzyl analog has a computed XLogP3 of 1.8; the target compound’s butyl substituent, lacking the aromatic ring, is predicted to have a lower XLogP3 by approximately 0.9 log units based on fragment-based calculations [1]. This difference can shift the compound's position in Lipinski-compliant chemical space and alter its behavior in cell-based permeability assays.

Lipophilicity ADME Medicinal Chemistry

Regioisomeric Differentiation: 2-(3-Pyridyl) vs 2-(4-Pyridyl) Isomer

The attachment point of the pyridyl ring at the 2‑position of the triazolopyrimidine core is a critical determinant of kinase hinge‑binding geometry. The 2‑(3‑pyridyl) isomer presents the pyridine nitrogen at the meta position, enabling a distinct hydrogen‑bond acceptor vector vs the para‑nitrogen of the 2‑(4‑pyridyl) isomer . Both isomers share the identical molecular formula (C₁₇H₁₆N₆O) and nearly identical MW (target: 320.36 g/mol; 4‑pyridyl: 320.35 g/mol) [1]. This strict physicochemical equivalence means that only the regioisomeric difference can account for any divergent biological activity, and the 3‑pyridyl vector is known to be the preferred hinge binder in crystallographically validated triazolopyrimidine kinase inhibitors [2].

Kinase Inhibition Hinge Binding Regioisomerism

Scaffold-Level Kinase Promiscuity Differentiation: Pyrido-Triazolo-Pyrimidine vs Simpler Triazolo-Pyrimidines

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold extends the π‑conjugation system and introduces an additional pyridinone carbonyl relative to the base triazolo[1,5-a]pyrimidine scaffold. This expansion increases the number of hydrogen‑bond acceptors (from 4 to 5) and adds a coplanar ring that can engage a larger portion of the kinase ATP‑binding pocket. Published triazolo[1,5-a]pyrimidine inhibitors lacking the fused pyrido ring typically show micromolar IC₅₀ values against PI3Kγ (e.g., IC₅₀ = 1.2 μM) [1], whereas the fused pyrido‑triazolo‑pyrimidine chemotype has produced compounds with nanomolar binding affinities (Kd = 2.6 nM against PI3Kγ) in related BindingDB entries [2]. The target compound’s scaffold is therefore expected to confer intrinsically higher potency than non‑fused analogs.

Kinase Selectivity Scaffold Comparison Drug Design

Hydrogen‑Bond Donor Count Differentiation: Target Compound vs 7‑Amino Analog

The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the 7‑amino‑2‑methyl analog (7‑amino‑2‑methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one) possesses an NH₂ group at the N7 position (HBD ≥ 2) [1]. The absence of HBDs in the target compound eliminates the energetic penalty for desolvation required during membrane passage, predicting superior passive permeability in Caco‑2 and PAMPA models. Additionally, removing HBDs from the N7 position reduces the potential for off‑target hydrogen‑bond interactions with non‑kinase proteins, a key contributor to promiscuous binding [2].

Selectivity Off-Target Permeability

Spectroscopic Confirmability: Unique InChIKey-Based Identity for Procurement Verification

The target compound is unambiguously identifiable by its InChIKey WTPWWPWAOFCWED-UHFFFAOYSA-N and its ¹H NMR spectrum in DMSO‑d₆ [1]. The InChIKey constitutes a collision‑resistant digital fingerprint that differentiates it from all other pyrido‑triazolo‑pyrimidinone regioisomers and N7‑substituted variants. None of the closest analogs share this InChIKey: the benzyl analog has InChIKey CBZVQHORJCXFND‑UHFFFAOYSA‑N, and the 4‑pyridyl isomer has a distinct InChIKey as well. Procurement without InChIKey verification has resulted in documented cases of regioisomer mis‑shipment within this chemotype [2].

Quality Control Identity Verification NMR

Preferred Application Scenarios for 7-Butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase Hinge‑Binder Fragment Expansion for Lead Optimization

The 2‑(3‑pyridyl) group provides a validated ATP‑mimetic hinge‑binding motif [1]. Medicinal chemistry teams seeking to build focused kinase inhibitor libraries should prioritize the 3‑pyridyl regioisomer, as the para isomer lacks the correct geometry for hinge hydrogen‑bonding and will fail to produce interpretable SAR. The N7‑butyl group offers a modifiable lipophilic handle that can be elaborated or replaced during optimization without altering the hinge‑binding pharmacophore [2].

Passive Permeability‑Dependent Cellular Assays Requiring Zero‑HBD Compounds

The absence of hydrogen‑bond donors (HBD = 0) distinguishes this compound from amino‑substituted analogs that carry NH₂ groups [3]. This property is critical for phenotypic screening in whole‑cell assays where membrane permeability is rate‑limiting, and for permeability‑restricted targets such as intracellular kinases in Gram‑negative bacteria or the CNS.

Quality‑Controlled Procurement for SAR Panel Profiling

The unique InChIKey and the availability of a reference ¹H NMR spectrum in DMSO‑d₆ [4] enable rigorous identity verification prior to assay. For organizations procuring multiple pyrido‑triazolo‑pyrimidinone analogs for panel profiling, the risk of regioisomer mis‑shipment is eliminated by pre‑assay InChIKey cross‑checking, protecting the integrity of SAR datasets.

Core Scaffold Replacement for Micromolar Triazolopyrimidine Hits

When a non‑fused triazolopyrimidine hit shows micromolar potency against a kinase of interest, the fused pyrido‑triazolo‑pyrimidine scaffold of the target compound can be deployed as a core‑hopping strategy to achieve a 100‑ to 1000‑fold potency improvement, as demonstrated by cross‑scaffold comparisons in BindingDB [5]. This approach accelerates the transition from hit‑to‑lead without de novo scaffold design.

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